4-Hydroxyphenylpyruvic acid
Overview
Description
4-Hydroxyphenylpyruvic acid is a significant intermediate in the catabolism of tyrosine, an amino acid that plays a crucial role in various metabolic processes. The enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD) catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid, which is a further step in the tyrosine degradation pathway .
Synthesis Analysis
The synthesis of 4-hydroxyphenylpyruvic acid and its derivatives has been explored in various contexts. For instance, mutations in the HPD gene can lead to disorders such as tyrosinemia type III and hawkinsinuria, which are characterized by the accumulation and excretion of tyrosine derivatives . Additionally, the primary structure of mammalian 4-hydroxyphenylpyruvic acid dioxygenase has been deduced from cDNA sequences, providing insights into the enzyme's role in tyrosine metabolism .
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylpyruvic acid dioxygenase has been studied, revealing that the enzyme is a homodimer composed of two identical subunits. This structure is crucial for understanding the enzyme's function and its relationship with inherited metabolic disorders .
Chemical Reactions Analysis
Chemical reactions involving 4-hydroxyphenylpyruvic acid include its conversion to various compounds through enzymatic and non-enzymatic processes. For example, the enzyme-mediated reaction produces homogentisic acid, while non-enzymatic reactions have been studied as model reactions for the biosynthesis of thyroxine . Additionally, the formation of amides from reactions with pyruvic acid derivatives has been reported, demonstrating the chemical versatility of compounds related to 4-hydroxyphenylpyruvic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyphenylpyruvic acid derivatives have been investigated, particularly in the context of their antimicrobial activity. Synthesized compounds such as 1-(4-hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones have shown potential antibacterial properties, which were confirmed through spectroscopic methods . Furthermore, the accumulation of 4-hydroxyphenylpyruvic acid and related compounds has been observed in bacterial strains under nitrogen starvation, suggesting a link between nitrogen availability and aromatic biosynthesis .
Scientific Research Applications
1. Herbicide Development
4-Hydroxyphenylpyruvic acid (HPPA) plays a crucial role in the development of herbicides. Research has shown that inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), an enzyme that catalyzes the transformation of HPPA, are being explored as potential herbicides. These inhibitors offer advantages like excellent crop selectivity, low application rates, and broad-spectrum weed control, making them promising in the field of agrochemicals (Ndikuryayo et al., 2017).
2. Understanding Tyrosine Metabolism
The study of HPPA is significant in understanding tyrosine metabolism in organisms. It is involved in the catabolic pathway of tyrosine and the formation of homogentisic acid. Mutations in the HPPD gene, which affects HPPA processing, have been linked to metabolic disorders such as tyrosinemia types 1 and 3 (Tomoeda et al., 2000).
3. Biochemical Pathway Analysis
HPPA is also studied in the context of biochemical pathways in organisms. For example, its formation and accumulation in certain conditions, like nitrogen starvation in bacteria, can provide insights into the biosynthesis and regulation of aromatic compounds in organisms (Doy & Gibson, 1961).
4. Biotechnological Production
In biotechnology, HPPA is a key compound for producing valuable chemicals. For instance, recombinant Escherichia coli cells expressing specific enzymes have been used for the biosynthesis of HPPA from L-tyrosine. This process is economically efficient and eco-friendly, offering potential for industrial applications in the food, pharmaceutical, and chemical industries (Ding et al., 2017).
5. Enzymatic Mechanism Studies
Understanding the enzymatic mechanisms involving HPPA is crucial for biochemical research. Studies have evaluated various models for the action of 4-hydroxyphenylpyruvate dioxygenase, providing insights into the oxidation processes and the structure-function relationships of this metabolically important enzyme (Jefford & Cadby, 1981).
Safety And Hazards
4-HPPA is a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration. In case of skin contact, it is advised to wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes .
Future Directions
There is ongoing research into the toxicity of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are related to 4-HPPA, and their effects across different species . Additionally, there is interest in the potential fungal toxicity of 9-phenanthrol on M. oryzae and how a gene encoding 4-hydroxyphenylpyruvate dioxygenase could play an important role in the tolerance of 9-phenanthrol in M. oryzae .
properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKADPXVIOXHVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166017 | |
Record name | 4-Hydroxyphenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyphenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxyphenylpyruvic acid | |
CAS RN |
156-39-8 | |
Record name | 4-Hydroxyphenylpyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxyphenylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156398 | |
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Record name | 4-Hydroxyphenylpyruvic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07718 | |
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Record name | Testacid | |
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Record name | 4-Hydroxyphenylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylpyruvic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(4-HYDROXYPHENYL)PYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YP1694WNQ | |
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Record name | 4-Hydroxyphenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
219 - 220 °C | |
Record name | 4-Hydroxyphenylpyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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